molecular formula C21H21N3S B2903149 N-benzyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide CAS No. 393823-42-2

N-benzyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide

Cat. No.: B2903149
CAS No.: 393823-42-2
M. Wt: 347.48
InChI Key: JSQHSWNJOKNFOT-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[1,2-a]pyrazine carbothioamide family, characterized by a bicyclic heteroaromatic core fused with a thioamide (-C=S) functional group. The benzyl and phenyl substituents at the N- and 1-positions, respectively, confer distinct steric and electronic properties.

Properties

IUPAC Name

N-benzyl-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3S/c25-21(22-16-17-8-3-1-4-9-17)24-15-14-23-13-7-12-19(23)20(24)18-10-5-2-6-11-18/h1-13,20H,14-16H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQHSWNJOKNFOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=S)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Diamines and Carbonyl Compounds

Thioamide Functionalization Methods

Direct Thioacylation Using Thiocarboxylic Acids

Condensing preformed pyrrolo-pyrazine amines with benzoyl thioacids in the presence of N,N’-dicyclohexylcarbodiimide (DCC) yields the carbothioamide. For instance, 2-aminopyrrolo[1,2-a]pyrazine reacts with benzoyl thioacid in dichloromethane at 0°C, achieving 85% conversion.

Post-Synthetic Modification of Carboxamides

Carboxamide intermediates (e.g., N-benzyl-1-phenyl-pyrrolo[1,2-a]pyrazine-2-carboxamide) are treated with Lawesson’s reagent (2.2 equiv) in toluene under reflux for 6 hours, yielding the thioamide derivative in 68–74% purity.

Optimization and Reaction Conditions

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, THF) improve solubility of intermediates but may promote side reactions with thioamides.
  • Low-temperature steps (0–25°C) are critical for thioamide stability, while ring-forming steps require reflux (80–100°C).

Catalytic Systems

  • Triethylamine : Effective for neutralizing HCl byproducts during alkylation.
  • Palladium catalysts : Pd(OAc)₂ with triphenylphosphine (PPh₃) enhances cross-coupling efficiency.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H-NMR : The thioamide proton (-C(=S)NH-) appears as a singlet at δ 10.2–10.5 ppm.
  • IR : Strong absorption at 1250 cm⁻¹ (C=S stretch) and 3350 cm⁻¹ (N-H stretch).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water) confirms >98% purity for optimized routes.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Cyclocondensation 65–78 95–98 Scalability
Multi-Component Reaction 72 97 Fewer steps
Post-Synthetic Thioation 68–74 94 Uses stable carboxamide intermediates

Industrial and Environmental Considerations

  • Cost-effective reagents : Methylsulfonyl chloride (MeSO₂Cl) is preferred over Tosyl chloride due to lower cost.
  • Waste reduction : Catalytic methods reduce heavy metal waste in cross-coupling steps.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of N-benzyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Key Observations :

  • Pyridinyl analogs (e.g., ) may exhibit stronger hydrogen-bonding interactions with biological targets due to the nitrogen atom.
2.2. Functional Group Modifications: Carbothioamide vs. Carboxamide
Compound Class Functional Group Electronic Effects Biological Implications
Carbothioamide (Target) -C(=S)-NH- Higher electron density at sulfur atom Enhanced metal-binding capacity; potential kinase inhibition .
Carboxamide (e.g., ) -C(=O)-NH- Stronger hydrogen-bond acceptor (O) Broader solubility but reduced thiol reactivity.

Key Observations :

  • The thioamide group in the target compound may confer unique binding modes in enzyme active sites, such as interactions with transition metals or cysteine residues .
  • Carboxamide derivatives (e.g., ) are more common in drug design due to better stability, but carbothioamides offer unexplored pharmacological niches.
2.4. Physicochemical and Pharmacokinetic Properties
Property Target Compound Pyridinyl Analog Fluorophenyl Analog
LogP (Predicted) ~3.5 (High lipophilicity) ~2.8 (Moderate) ~3.1 (Balanced)
Solubility Low (Due to benzyl group) Moderate (Pyridinyl enhances polarity) Low (Sulfonyl adds polarity)
Metabolic Stability Moderate (Susceptible to oxidation) High (Pyridinyl resists oxidation) High (Fluorine blocks metabolism)

Key Observations :

  • The target compound’s low solubility may limit oral bioavailability, necessitating formulation strategies.
  • Fluorine in improves metabolic stability, a feature absent in the target compound.

Biological Activity

N-benzyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a complex organic compound belonging to the class of pyrrolopyrazine derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor properties, and kinase inhibitory effects. This article explores the biological activity of this compound based on various studies and findings.

The compound features a fused pyrrolopyrazine core with benzyl and phenyl substituents. The biological activities are attributed to its ability to interact with various molecular targets in biochemical pathways:

  • Target of Action : Pyrrolopyrazine derivatives have shown potential in inhibiting specific enzymes and pathways involved in disease processes.
  • Mode of Action : The compound likely interacts with cellular targets leading to modulation of signaling pathways that affect cell proliferation and inflammation.
  • Biochemical Pathways : It is hypothesized that the compound influences multiple pathways that result in its observed biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting a potential role in treating infections caused by resistant pathogens .

Anti-inflammatory Effects

The compound has been reported to possess anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.

Antiviral Properties

In vitro studies have demonstrated that this compound can exhibit antiviral activity against several viral strains. For instance, modifications in its structure have been shown to enhance its efficacy against enterovirus strains . The IC50 values obtained from these studies suggest moderate antiviral potency.

Antitumor Activity

This compound has also been investigated for its antitumor effects. Preliminary findings indicate that it may inhibit tumor cell growth through apoptosis induction and cell cycle arrest mechanisms .

Research Findings and Case Studies

Study Biological Activity Findings
Study 1AntimicrobialEffective against multiple bacterial strains with potential for drug development.
Study 2AntiviralModerate activity against EV71 virus (IC50 = 18 ± 1.2 μM) indicating potential for further optimization .
Study 3AntitumorInduces apoptosis in cancer cell lines; shows promise as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for N-benzyl-1-phenyl-pyrrolo[1,2-a]pyrazine-2-carbothioamide?

  • Methodological Answer : Synthesis typically involves:

Core Formation : Cyclization of N-alkyl-N-allyl-pyrrolo-2-carboxamides using palladium catalysts (e.g., Pd(OAc)₂) under inert conditions to form the pyrrolo[1,2-a]pyrazine core .

Benzylation : Alkylation with benzyl halides (e.g., benzyl bromide) in basic conditions (e.g., K₂CO₃) to introduce the benzyl group .

Thioamide Introduction : Reaction with thiosemicarbazide or Lawesson’s reagent to install the carbothioamide group .
Optimization of solvent (e.g., DMF or ethanol) and temperature (e.g., reflux) is critical for yield (60-85%) and purity (>95%) .

Q. Which spectroscopic techniques are essential for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent integration and regiochemistry (e.g., benzyl proton signals at δ 4.5–5.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ≈ 378.14 g/mol) .
  • IR Spectroscopy : Identifies thioamide C=S stretches (~1200–1250 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate by-products during benzylation?

  • Methodological Answer : Key variables include:

  • Catalyst Selection : Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) influence regioselectivity; ligand additives (e.g., PPh₃) reduce side reactions .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency but may require post-reaction purification via column chromatography .
  • Temperature Control : Lower temperatures (0–25°C) minimize over-alkylation, while reflux accelerates cyclization .
    Table 1 : Comparison of Reaction Conditions
CatalystSolventTemp (°C)Yield (%)Purity (%)
Pd(OAc)₂DMF807892
PdCl₂Toluene1106585

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Comparative Assays : Test the compound alongside structural analogs (e.g., N-(thiophen-2-yl) derivatives) to isolate substituent-specific effects .
  • Target Validation : Use CRISPR knockouts or siRNA silencing to confirm enzyme/receptor targets (e.g., kinase inhibition assays) .
  • Dose-Response Analysis : EC₅₀/IC₅₀ curves (e.g., 0.1–10 µM range) clarify potency discrepancies across studies .

Q. How does the phenyl substituent influence reactivity and bioactivity?

  • Methodological Answer :

  • Electron-Withdrawing Groups (e.g., -NO₂): Increase electrophilicity of the carbothioamide group, enhancing nucleophilic substitution rates .
  • Steric Effects : Bulky substituents (e.g., 3,4-dimethoxy) reduce binding affinity to flat enzymatic pockets (e.g., CYP450) .
    Table 2 : Substituent Impact on Enzyme Inhibition (IC₅₀)
SubstituentTarget EnzymeIC₅₀ (µM)
4-FluoroKinase A0.45
3,4-DimethoxyKinase B1.20

Q. What advanced techniques elucidate the mechanism of enzyme inhibition?

  • Methodological Answer :

  • Kinetic Studies : Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition .
  • X-ray Crystallography : Resolve binding modes (e.g., hydrogen bonds between thioamide and catalytic lysine residues) .
  • Molecular Dynamics Simulations : Predict stability of enzyme-ligand complexes (e.g., RMSD < 2.0 Å over 100 ns trajectories) .

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